2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an adamantane moiety with an indole ring The adamantane structure is known for its rigidity and stability, while the indole ring is a common motif in many biologically active molecules
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including membrane proteins and enzymes .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It’s known that adamantane derivatives can distribute extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
Adamantane derivatives are known to be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biochemical Analysis
Biochemical Properties
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group in the compound enhances its binding affinity and stability, allowing it to form strong interactions with target biomolecules. For instance, it has been observed to interact with sigma-1 receptors, which are involved in neuroprotective functions . These interactions can modulate the activity of the receptors, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of proapoptotic proteins such as Bax, thereby inducing apoptosis in certain cell types . Additionally, the compound’s interaction with sigma-1 receptors can protect neurons from beta-amyloid-induced toxicity, highlighting its potential in neuroprotective therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The adamantyl group enhances the compound’s binding affinity to sigma-1 receptors, leading to the modulation of receptor activity . This interaction can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The compound’s ability to induce apoptosis is mediated through the upregulation of proapoptotic proteins and the downregulation of antiapoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by modulating sigma-1 receptor activity . At higher doses, it may induce toxic or adverse effects, such as excessive apoptosis or disruption of cellular functions . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The adamantyl group enhances the compound’s stability, allowing it to undergo specific metabolic transformations . These metabolic pathways can influence the compound’s bioavailability and efficacy, making it essential to study its interactions with metabolic enzymes and the resulting metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The adamantyl group facilitates the compound’s transport across cellular membranes, allowing it to reach its target sites . Additionally, the compound’s distribution within tissues can affect its localization and accumulation, impacting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, it has been observed to localize to the mitochondria, where it interacts with proteins involved in apoptosis and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the adamantane and indole precursors. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Adamantane and Indole: The final step involves coupling the adamantane derivative with the indole ring. This can be achieved through a condensation reaction, where the adamantane derivative is reacted with an indole-3-carbaldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(1-Adamantyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(1-Adamantyl)-5-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(1-Adamant
Properties
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.